An In-depth Technical Guide to the Core Properties of 7-Chloro-2-phenylquinolin-4-ol and its Key Analogs
An In-depth Technical Guide to the Core Properties of 7-Chloro-2-phenylquinolin-4-ol and its Key Analogs
Introduction
7-Chloro-2-phenylquinolin-4-ol is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitutions of a chloro group at the 7-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position are anticipated to modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological significance of 7-Chloro-2-phenylquinolin-4-ol, drawing upon data from its closely related and more extensively studied analogs, 7-Chloroquinolin-4-ol and 2-Phenylquinolin-4-ol.
Physicochemical Properties
Table 1: Physicochemical Properties of 7-Chloroquinolin-4-ol
| Property | Value | Reference |
| CAS Number | 86-99-7 | [1][2] |
| Molecular Formula | C9H6ClNO | [1] |
| Molecular Weight | 179.6 g/mol | [1] |
| Melting Point | 276-279 °C | [1] |
| Boiling Point | 348.5±22.0 °C (Predicted) | [1] |
| Density | 1.412±0.06 g/cm3 (Predicted) | [1] |
| pKa | 3.86±0.40 (Predicted) | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Table 2: Physicochemical Properties of 2-Phenylquinolin-4-ol
| Property | Value | Reference |
| CAS Number | 1144-20-3 | [3] |
| Molecular Formula | C15H11NO | [4] |
| Molecular Weight | ~221.25 g/mol | [4] |
| Melting Point | 253 °C | [3] |
| Boiling Point | 385.256 °C at 760 mmHg | [3] |
| Density | 1.201 g/cm3 | [3] |
| pKa | 4.18±0.40 (Predicted) | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Storage | -20°C Freezer | [3] |
Synthesis and Experimental Protocols
The synthesis of 7-Chloro-2-phenylquinolin-4-ol would likely follow established methods for quinoline synthesis, with modifications to incorporate the specific substituents. Key precursors would include derivatives of 3-chloroaniline and acetophenone.
Synthesis of 7-Chloroquinolin-4-ol
A common method for the synthesis of 7-Chloroquinolin-4-ol involves the decarboxylation of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[5]
Experimental Protocol:
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Add 120 mL of paraffin oil to a reaction vessel and heat to 230°C.
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In batches, add 40 g of 7-chloro-4-hydroxyquinoline-2-carboxylic acid to the heated paraffin oil.
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Maintain the reaction mixture at 230°C for 50 minutes after the addition is complete.
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Cool the mixture to 30°C and filter the precipitate.
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Wash the filter cake with petroleum ether and dry to yield the final product.
This process has been reported to achieve a yield of 98.5%.[5]
Synthesis of 7-Chloroquinoline Derivatives
The synthesis of various 7-chloroquinoline derivatives often starts from 4,7-dichloroquinoline, which serves as a versatile precursor for introducing different functional groups at the 4-position via nucleophilic substitution reactions. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide involves a three-step sequence of N-oxidation, C2-amidation, and C4 SNAr reaction.
A general approach to synthesizing 2-phenylquinoline derivatives involves the reaction of an aniline with a β-ketoester, known as the Combes quinoline synthesis, or the reaction of an aniline with an α,β-unsaturated ketone, known as the Doebner-von Miller reaction. For 7-Chloro-2-phenylquinolin-4-ol, this would likely involve the reaction of 3-chloroaniline with an appropriate benzoylacetate derivative.
Biological Activity and Potential Applications
Quinoline derivatives are known for a broad spectrum of pharmacological activities.
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Antimalarial Activity : 7-chloroquinoline is a core structure in several antimalarial drugs, including chloroquine.[6] The chlorine atom at the 7-position is crucial for this activity. Derivatives of 7-chloroquinoline have been synthesized and evaluated for their in vitro antimalarial activity, with some compounds showing efficacy comparable to chloroquine.[6] The proposed mechanism for some of these compounds is the inhibition of heme crystallization.[6]
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Anticancer Activity : Many quinoline derivatives have demonstrated significant antiproliferative properties.[7] For instance, 4-anilinoquinolines and 4-phenoxyquinoline derivatives are known inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in solid tumors.[7] Some synthesized 4-carbinol quinolines have also shown interesting antiproliferative properties.[7]
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Antibacterial Activity : 2-Phenylquinolin-4-ol has been identified as a bacterial efflux pump inhibitor.[3] The introduction of different substituents on the quinoline ring, such as electron-withdrawing groups like chlorine, can enhance antimicrobial activity.[4]
Conclusion
While direct experimental data on 7-Chloro-2-phenylquinolin-4-ol is limited, a comprehensive understanding of its probable characteristics can be derived from its well-studied analogs. The presence of the 7-chloro group suggests potential for strong antimalarial and anticancer activity, while the 2-phenyl group may contribute to antibacterial properties, possibly through the inhibition of bacterial efflux pumps. The 4-hydroxyl group is a key functional group that can participate in hydrogen bonding and may be crucial for receptor binding. The synthetic routes outlined provide a solid foundation for the future production and investigation of this promising compound. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of 7-Chloro-2-phenylquinolin-4-ol.
References
- 1. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Phenylquinolin-4-ol|lookchem [lookchem.com]
- 4. 2-Phenylquinolin-4-ol | 14802-18-7 | Benchchem [benchchem.com]
- 5. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
